(S)-L-Cystine-15N2

LC-MS/MS quantification isotope dilution mass spectrometry internal standard stability

(S)-L-Cystine-15N2 (CAS 952407-61-3) is a stable isotope-labeled analog of the endogenous amino acid L-Cystine in which both α-amino nitrogen atoms are substituted with nitrogen-15 (¹⁵N). With a molecular formula of C₆H₁₂¹⁵N₂O₄S₂ and a molecular weight of 242.29 g·mol⁻¹, it delivers an M+2 mass shift relative to unlabeled L-Cystine (240.30 g·mol⁻¹), providing a resolvable isotopic signature for mass spectrometry-based quantification.

Molecular Formula C6H12N2O4S2
Molecular Weight 242.3 g/mol
Cat. No. B15144852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-L-Cystine-15N2
Molecular FormulaC6H12N2O4S2
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SSCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1
InChIKeyLEVWYRKDKASIDU-DNEJPWMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-L-Cystine-15N2? A Dual-Nitrogen-15-Labeled Analytical Reference Compound for Quantitative Mass Spectrometry and NMR


(S)-L-Cystine-15N2 (CAS 952407-61-3) is a stable isotope-labeled analog of the endogenous amino acid L-Cystine in which both α-amino nitrogen atoms are substituted with nitrogen-15 (¹⁵N) . With a molecular formula of C₆H₁₂¹⁵N₂O₄S₂ and a molecular weight of 242.29 g·mol⁻¹, it delivers an M+2 mass shift relative to unlabeled L-Cystine (240.30 g·mol⁻¹), providing a resolvable isotopic signature for mass spectrometry-based quantification . The compound is supplied as an off-white to light yellow crystalline solid with a melting point of 240 °C, a chemical purity of ≥98% (CP), and an isotopic enrichment of ≥98 atom % ¹⁵N . As a non-radioactive, stable isotope-labeled internal standard (SIL-IS), it co-elutes with endogenous L-cystine during chromatographic separation and exhibits near-identical ionization efficiency, making it suitable for isotope dilution mass spectrometry (IDMS), metabolic flux analysis, and biomolecular NMR spectroscopy .

Why L-Cystine-d4 or Unlabeled Cystine Cannot Simply Replace (S)-L-Cystine-15N2 in Quantitative Workflows


Stable isotope-labeled internal standards are not interchangeable across labeling chemistries because isotopic substitution directly governs chromatographic co-elution fidelity, mass spectrometric resolution, and long-term chemical stability. Deuterium-labeled analogs such as L-Cystine-d4 exhibit known hydrogen-deuterium exchange at labile positions, which can introduce retention time shifts of seconds to minutes relative to the native analyte and compromise matrix effect compensation [1]. In contrast, ¹³C- and ¹⁵N-labeled standards are integrated into the molecular backbone and resist exchange under standard analytical conditions, providing superior chromatographic co-elution and quantification accuracy [2]. Furthermore, unlabeled L-Cystine cannot serve as an internal standard in mass spectrometry because it is indistinguishable from endogenous analyte signal. Among the labeled cystine isotopologues—¹⁵N₂-only, ¹³C₂-only, ¹³C₆/¹⁵N₂ dual-labeled, and deuterated variants—each presents distinct mass shifts, isotopic purities, NMR activities, and cost profiles that preclude generic substitution without compromising specific experimental objectives .

Head-to-Head Quantitative Differentiation: (S)-L-Cystine-15N2 Versus Its Closest Labeled Analogs


Isotopic Backbone Stability: ¹⁵N₂-Labeled vs. Deuterium-Labeled (d₄) Cystine in LC-MS/MS Quantification

(S)-L-Cystine-15N2 incorporates ¹⁵N at the two α-amino positions of the molecular backbone, where the C–¹⁵N bond is chemically inert under standard analytical and biological conditions. In contrast, deuterium-labeled cystine analogs (e.g., L-Cystine-d₄) bear deuterium at the 3,3,3′,3′-carbon positions, and hydrogen-deuterium exchange at labile sites (e.g., amino, carboxyl, or thiol protons) is a well-documented source of retention time drift and quantitative bias in LC-MS/MS [1]. Industry guidance from multiple bioanalytical CROs explicitly states that ¹³C- and ¹⁵N-labeled internal standards exhibit no chromatographic separation issues or exchange-related instability, whereas deuterated standards may show unexpected retention time differences from the analyte [2]. The MCE stable isotope selection guide further recommends that, unless specifically required by experimental design, researchers should avoid deuterium-labeled products bearing labile deuterium substituents (e.g., on –NH₂, –COOH, –SH) because these undergo rapid H/D back-exchange [3].

LC-MS/MS quantification isotope dilution mass spectrometry internal standard stability

Mass Shift Magnitude and Isotopic Purity: (S)-L-Cystine-15N₂ (M+2) vs. L-Cysteine-15N (M+1)

(S)-L-Cystine-15N₂ provides an M+2 mass shift (Δm = +2.006 Da) due to dual ¹⁵N substitution, whereas the monomeric analog L-Cysteine-15N delivers only an M+1 shift (Δm = +1.003 Da) . In quantitative MS, an M+1 shift can be partially obscured by the natural abundance ¹³C isotopic envelope of the unlabeled analyte (approximately 1.1% per carbon; for cystine with 6 carbons, the M+1 natural abundance peak constitutes ~6.6% of the monoisotopic peak intensity), degrading the lower limit of quantification (LLOQ) . The M+2 shift of (S)-L-Cystine-15N₂ substantially reduces this isotopic cross-talk, enabling cleaner extracted ion chromatograms. The Sigma-Aldrich comparison table confirms that L-Cystine-15N₂ (Product 600105) carries an M+2 mass shift with 98 atom % ¹⁵N isotopic purity, while L-Cysteine-15N (Product 609129) carries an M+1 shift . Industry best practices recommend selecting SIL-IS with a mass difference of ≥3 Da from the native analyte to minimize isotopic overlap; while the M+2 shift of ¹⁵N₂-cystine does not fully meet this threshold for all applications, it outperforms M+1 analogs for analytes in the 200–300 Da mass range [1].

mass spectrometry isotopic envelope resolution SIL-IS selection

NMR Spectroscopic Utility: ¹⁵N₂-Labeled Cystine as an NMR-Active Probe vs. ¹³C₂-Only or Deuterated Analogs

The ¹⁵N nucleus (spin-½, natural abundance 0.37%) is NMR-active and provides the foundation for 1H-¹⁵N heteronuclear single quantum coherence (HSQC) spectroscopy, often called the 'fingerprint' spectrum in protein NMR . (S)-L-Cystine-15N₂, bearing two ¹⁵N labels, can be incorporated into proteins or peptides to enable site-specific amide nitrogen detection via 1H-¹⁵N HSQC, facilitating disulfide bond mapping, folding-state assessment, and cysteine-residue environment characterization [1]. In contrast, L-Cystine-d₄ is NMR-silent with respect to the deuterium label (²H has spin-1, requiring specialized probes and offering different information content), while L-Cystine-3,3′-¹³C₂ provides carbon backbone information but lacks the direct amide-nitrogen readout that ¹⁵N labeling affords . For structural biologists, the choice between a ¹⁵N₂-only label and a dual ¹³C₆/¹⁵N₂ label (L-Cystine-13C₆,15N₂) represents a trade-off between spectral simplicity (single-label ¹⁵N HSQC yields fewer peaks per residue, simplifying initial assignment) and full backbone resonance assignment capability (dual ¹³C/¹⁵N labeling required for triple-resonance 3D NMR experiments) .

biomolecular NMR 1H-15N HSQC protein structure disulfide bond mapping

Cost-to-Information Ratio: ¹⁵N₂-Only Labeling vs. Dual ¹³C₆/¹⁵N₂ Labeling for Targeted Quantitative Proteomics

For targeted quantitative proteomics and metabolomics applications that require only nitrogen-specific tracing or an internal standard with a resolvable mass shift, (S)-L-Cystine-15N₂ offers a more economical procurement pathway than the dual-labeled L-Cystine-13C₆,15N₂. While precise pricing is quotation-dependent, market pricing patterns indicate that single-isotope (¹⁵N-only or ¹³C-only) labeled amino acids are substantially less expensive than dual-isotope (¹³C+¹⁵N) analogs, owing to the simpler synthetic routes and lower precursor costs for single-isotope incorporation . The MCE stable isotope guide explicitly notes: '同位素标记的 13C 和15N 化合物稳定性较好,但是 13C和15N 的价格相对较贵些' (¹³C- and ¹⁵N-labeled compounds have good stability but are relatively more expensive) [1]. For a typical targeted LC-MS/MS assay measuring cystine concentrations in biological matrices, the M+2 shift provided by ¹⁵N₂ labeling is sufficient to resolve the internal standard from the native analyte when using unit-resolution triple quadrupole instruments, without incurring the additional cost of ¹³C₆ labeling (which provides an M+8 shift) . Researchers should select (S)-L-Cystine-15N₂ when nitrogen-specific tracking or a moderate mass shift (M+2) satisfies assay requirements; the dual ¹³C₆/¹⁵N₂ label should be reserved for applications demanding maximum mass separation (e.g., SILAC-based global proteomics with high peptide complexity) or simultaneous carbon and nitrogen flux analysis .

quantitative proteomics SILAC procurement economics cost-effectiveness

Nitrogen-Specific Metabolic Tracing: ¹⁵N₂-Cystine vs. ¹³C-Labeled Cystine for Protein Turnover and Nitrogen Flux Studies

In metabolic studies where the research objective is to trace nitrogen incorporation into proteins, amino acids, or nitrogenous metabolites, ¹⁵N-labeled tracers provide a direct readout of nitrogen flux, whereas ¹³C-labeled tracers primarily report on carbon skeleton rearrangement . (S)-L-Cystine-15N₂, with both amino nitrogens labeled, enables tracking of the complete nitrogen fate of cystine—including transamination, incorporation into glutathione (which contains nitrogen from cysteine), and irreversible nitrogen loss via urea cycle intermediates—without confounding signals from carbon skeleton scrambling . The BOC Sciences guide notes that '15N labeling is used less frequently in metabolic studies but is crucial for nitrogen metabolism and protein turnover studies' . While ¹³C-labeled metabolites remain the gold standard for central carbon metabolism flux analysis, ¹⁵N-labeled amino acids are the appropriate choice for experiments specifically interrogating nitrogen assimilation, amino acid transamination, and protein synthesis/degradation rates [1]. This complementarity means that (S)-L-Cystine-15N₂ and L-Cystine-¹³C variants are not competing products but serve orthogonal research questions; procurement should align the isotopic label with the metabolic node being interrogated [2].

metabolic flux analysis nitrogen metabolism protein turnover tracer studies

Where (S)-L-Cystine-15N₂ Delivers Maximum Analytical Value: Four Procurement-Driven Application Scenarios


Quantitative LC-MS/MS Determination of Cystine in Clinical Samples Using Isotope Dilution

Clinical laboratories quantifying cystine in granulocytes or plasma for cystinosis diagnosis and therapeutic monitoring require a stable isotope-labeled internal standard that co-elutes precisely with endogenous cystine and provides a clean mass shift for selected reaction monitoring (SRM). (S)-L-Cystine-15N₂ (M+2) satisfies these requirements with 98 atom % ¹⁵N isotopic purity . Unlike deuterated cystine internal standards, which exhibit documented H/D exchange in aqueous mobile phases leading to retention time drift [1], the ¹⁵N₂ label is chemically stable throughout sample preparation, chromatography, and ionization, ensuring consistent matrix effect compensation across analytical batches [2]. This stability is critical for clinical assays operating under CAP/CLIA or ISO 15189 quality frameworks where batch re-injection due to internal standard failure incurs significant operational costs.

1H-¹⁵N HSQC NMR Screening of Disulfide Bond Formation and Protein Folding

Structural biology groups investigating oxidative protein folding, disulfide bond isomerization, or cysteine-rich peptide conformation can incorporate (S)-L-Cystine-15N₂ into expressed proteins or synthetic peptides to generate site-specific ¹⁵N labels at cysteine-derived residues . The 1H-¹⁵N HSQC spectrum obtained from ¹⁵N₂-labeled cystine-containing proteins provides a 'fingerprint' of amide nitrogen environments, enabling rapid assessment of folding state, disulfide bond connectivity, and ligand-binding effects [1]. Unlike L-Cystine-13C₆,15N₂, which generates complex spectra requiring multidimensional NMR experiments for full assignment, the single ¹⁵N₂ label yields simpler, interpretable spectra suitable for initial folding screens and binding studies without the procurement premium of dual-labeled material [2].

Nitrogen-Specific Metabolic Flux Analysis of Glutathione Biosynthesis and Cysteine/Cystine Redox Cycling

Investigators studying glutathione (GSH) biosynthesis—a pathway critically dependent on cystine/cysteine as the rate-limiting sulfur and nitrogen donor—require a tracer that reports specifically on nitrogen incorporation into the γ-glutamyl-cysteinyl-glycine tripeptide . (S)-L-Cystine-15N₂ delivers ¹⁵N at both the α-amino position (incorporated into the cysteinyl moiety of GSH) and the potential transamination products of cysteine, enabling mass isotopomer distribution analysis to quantify GSH synthesis rates [1]. This application is complementary to ¹³C-based flux analysis of the pentose phosphate pathway and TCA cycle; selecting the ¹⁵N₂ label rather than a ¹³C label ensures that the tracer directly interrogates the nitrogen-handling node of redox metabolism without convolution from carbon skeleton rearrangements [2].

Cost-Sensitive Targeted Proteomics: SILAC Internal Standard for Cystine-Containing Peptides

For targeted proteomics laboratories operating under constrained consumables budgets, (S)-L-Cystine-15N₂ offers a procurement-efficient alternative to the more expensive L-Cystine-13C₆,15N₂ for quantifying cystine-containing peptides by selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) . The M+2 mass shift provided by dual ¹⁵N labeling is sufficient to separate the heavy internal standard from the light endogenous peptide for most tryptic peptides in the m/z 400–1200 range when using unit-resolution QqQ instruments [1]. Labs can allocate the cost savings toward larger sample cohorts or additional target peptides, improving statistical power without compromising quantitative accuracy, provided the peptides contain at least one cystine residue and the M+2 shift does not overlap with other isotopic envelopes in complex mixtures [2].

Technical Documentation Hub

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